8-(furan-2-yl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione
Description
8-(Furan-2-yl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione is a heterocyclic compound featuring a fused pyrazolo-isoquinoline-dione core substituted with a phenyl group at position 2 and a furan-2-yl moiety at position 7. The furan ring introduces electron-rich aromatic character, while the pyrazolo-isoquinoline-dione scaffold provides rigidity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions.
Properties
Molecular Formula |
C20H15N3O3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
8-(furan-2-yl)-2-phenyl-3,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline-1,6-dione |
InChI |
InChI=1S/C20H15N3O3/c24-16-10-12(17-7-4-8-26-17)9-14-15(16)11-21-19-18(14)20(25)23(22-19)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,21,22) |
InChI Key |
KWJXGVYVUYNAFT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN=C3C(=C21)C(=O)N(N3)C4=CC=CC=C4)C5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(FURAN-2-YL)-2-PHENYL-1H,2H,3H,6H,7H,8H,9H-PYRAZOLO[3,4-C]ISOQUINOLINE-1,6-DIONE typically involves multi-step organic reactions. One common method includes the regioselective inverse electron demand Diels–Alder reaction between furan-substituted 1,2,4,5-tetrazine and an electron-deficient compound such as 2-(2-alkyl)-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques like chromatography and crystallization is also essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
8-(FURAN-2-YL)-2-PHENYL-1H,2H,3H,6H,7H,8H,9H-PYRAZOLO[3,4-C]ISOQUINOLINE-1,6-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to 8-(furan-2-yl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione. For example:
- In vitro Studies : Research has demonstrated significant antimicrobial activity against various microorganisms. In particular, derivatives of pyrazolo[3,4-c]isoquinoline structures exhibited strong inhibition against Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds with similar structures were found to inhibit the growth of Mycobacterium smegmatis effectively .
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 16 |
| 6e | Pseudomonas aeruginosa | 19 |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Pyrazolo derivatives have been studied for their ability to inhibit tubulin polymerization and exhibit histone deacetylase (HDAC) inhibitory activity. These mechanisms are crucial for regulating cell cycle progression and apoptosis in cancer cells.
Anxiolytic Effects
Research indicates that compounds similar to this compound may act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This interaction is linked to anxiolytic effects:
- Animal Model Studies : In controlled studies involving mice treated with selective α7 agonists and related compounds, significant reductions in anxiety-like behaviors were observed. These findings suggest a therapeutic potential for treating anxiety disorders.
Study on Antimicrobial Activity
A study published in RSC Advances evaluated several synthesized pyrazole derivatives for their antimicrobial activity. Among the tested compounds:
- Compound 6d showed the highest efficacy against Mycobacterium smegmatis.
- Compound 9c exhibited broad-spectrum activity against both bacterial and fungal strains.
The study utilized well diffusion methods to determine the minimum inhibitory concentration (MIC) for each compound .
Mechanistic Insights into Anxiolytic Activity
In another study focused on the anxiolytic effects of related compounds:
- Dosage and Efficacy : Doses as low as 0.5 mg/kg were effective in producing anxiolytic effects in elevated plus maze tests.
- Mechanistic Confirmation : The anxiolytic activity was inhibited by methyllycaconitine, confirming the role of α7 nAChRs in mediating these effects.
Mechanism of Action
The mechanism of action of 8-(FURAN-2-YL)-2-PHENYL-1H,2H,3H,6H,7H,8H,9H-PYRAZOLO[3,4-C]ISOQUINOLINE-1,6-DIONE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and are often elucidated through computational studies and experimental assays.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 8-(furan-2-yl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione with structurally or functionally related compounds, focusing on substituent effects, spectral properties, and synthetic yields.
Key Findings
Core Structure Diversity: The target compound’s pyrazolo-isoquinoline-dione core distinguishes it from carbazoles (e.g., 7b), pyrano-furo-pyridones (e.g., 13cc), and imidazo-pyridines (e.g., 1l). These scaffolds vary in ring saturation, heteroatom placement, and conformational flexibility, impacting biological target interactions .
Aromatic Substituents: The phenyl group in the target compound and BH54355 provides steric bulk, while fluorobenzyl or methoxyphenyl groups in analogs (7b, 13cc) modulate electronic properties and metabolic stability .
Synthetic Yields: Cross-coupling reactions (e.g., Suzuki-Miyaura in 7b) often yield 45–70% for carbazoles, whereas MPLC-purified pyrano-furo-pyridones (13cc) show lower yields (~24%), likely due to steric challenges in multi-step syntheses .
Spectral Signatures :
- The target compound’s furan-2-yl group would exhibit characteristic ^1H-NMR signals at δ ~7.6–6.3 (furan protons) and IR stretches for C=O (~1700 cm⁻¹), comparable to BH54355 ’s carbonyl signals .
Biological Activity
The compound 8-(furan-2-yl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione is a member of the pyrazoloisoquinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 296.32 g/mol. The structure features a fused pyrazoloisoquinoline framework with a furan ring substituent, which may influence its biological activity.
Biological Activity Overview
Research indicates that compounds within this class exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that pyrazolo[3,4-c]isoquinolines can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities.
- Neuroprotective Effects : Certain compounds have been linked to neuroprotective effects in models of neurodegenerative diseases.
The mechanisms by which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific kinases or enzymes involved in cancer progression.
- Modulation of Cell Signaling Pathways : It may alter pathways such as the MAPK/ERK pathway or PI3K/Akt pathway, which are crucial for cell survival and proliferation.
Anticancer Activity
A study focusing on similar pyrazolo[3,4-c]isoquinoline derivatives reported IC50 values indicating potent activity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound induced apoptosis through caspase activation and altered expression of Bcl-2 family proteins.
Antimicrobial Activity
In vitro tests have shown that derivatives exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL.
Neuroprotective Effects
Research on neuroprotective properties revealed that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a potential role in treating neurodegenerative diseases like Alzheimer's.
Case Studies
A case study involving the synthesis and biological evaluation of related isoquinoline derivatives highlighted their potential as dual inhibitors of both cancer cell growth and bacterial proliferation. The study emphasized structure-activity relationships (SAR) that inform modifications to enhance efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
